

# A Historical Perspective on the Discovery of 5-Methylisophthalic Acid

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## Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery of **5-Methylisophthalic acid**, a compound of interest to researchers in various fields, including polymer chemistry and drug development. This document details the initial synthesis, key scientific contributions, and the evolution of our understanding of this molecule.

## Early Discovery and Nomenclature: From "Uvitic Acid" to 5-Methylisophthalic Acid

Contrary to some contemporary database entries that place its discovery in the mid-20th century, the first documented synthesis of **5-Methylisophthalic acid** dates back to the late 19th century. The compound was initially known by the trivial name "uvitic acid."<sup>[1][2]</sup> The etymology of "uvitic acid" is derived from the Latin word "uva," meaning grape, as it was reported to be producible from tartaric acid, a compound found in grapes.<sup>[1][3]</sup>

The pioneering work on the synthesis of uvitic acid was published in 1890 by the German chemist O. Doeblin. He obtained the acid through the condensation of pyroracemic acid (pyruvic acid) with acetaldehyde in the presence of baryta water (a solution of barium hydroxide).<sup>[2]</sup> This reaction represented a novel method for the synthesis of substituted aromatic dicarboxylic acids.

It is also noteworthy that around the same period, the broader class of aromatic dicarboxylic acids was a subject of intense investigation. For instance, the isomers of phthalic acid were

known, and August Wilhelm von Hofmann had synthesized a compound he named "insolinic acid," which was recognized as an isomer of **5-methylisophthalic acid**.<sup>[4]</sup>

## Mid-20th Century and the Rise of Polymer Chemistry

While the initial discovery occurred much earlier, **5-Methylisophthalic acid** gained renewed interest in the mid-20th century with the burgeoning field of polymer chemistry.<sup>[5]</sup> Its bifunctional nature, owing to the two carboxylic acid groups, made it a valuable monomer for the synthesis of specialty polymers and resins.<sup>[5]</sup> This later context is likely the reason for the common misconception about its initial discovery date.

## Quantitative Data

The following table summarizes the key physical and chemical properties of **5-Methylisophthalic acid** as reported in various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	
Molecular Weight	180.16 g/mol	
CAS Number	499-49-0	[5]
Appearance	White to off-white crystalline solid	[5]
Melting Point	299-303 °C (lit.)	
Boiling Point	408.7±33.0 °C (Predicted)	
Density	1.377±0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Sparingly soluble in water	[5]
Synonyms	Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid	[1][2]

## Experimental Protocols

### Doebner's Synthesis of Uvitic Acid (1890)

This protocol is based on the historical account of O. Doebner's synthesis of uvitic acid (**5-Methylisophthalic acid**).[\[2\]](#)

Reaction: Condensation of Pyroracemic Acid with Acetaldehyde.

Materials:

- Pyroracemic acid ( $\text{CH}_3\text{COCOOH}$ )
- Acetaldehyde ( $\text{CH}_3\text{CHO}$ )
- Baryta water ( $\text{Ba}(\text{OH})_2$  solution)
- Hydrochloric acid (for acidification)

Procedure:

- Two molecules of pyroracemic acid are condensed with one molecule of acetaldehyde.
- The reaction is carried out in the presence of baryta water, which acts as a condensing agent.
- The resulting product is then acidified to precipitate the uvitic acid.
- The precipitated acid is collected, likely through filtration, and purified, potentially by recrystallization.

## Modern Industrial Synthesis

Modern industrial production of **5-Methylisophthalic acid** typically involves the oxidation of a 5-methyl-substituted aromatic precursor.[\[5\]](#)

Reaction: Oxidation of 5-Methylisophthalonitrile or m-Xylene derivatives.

Materials:

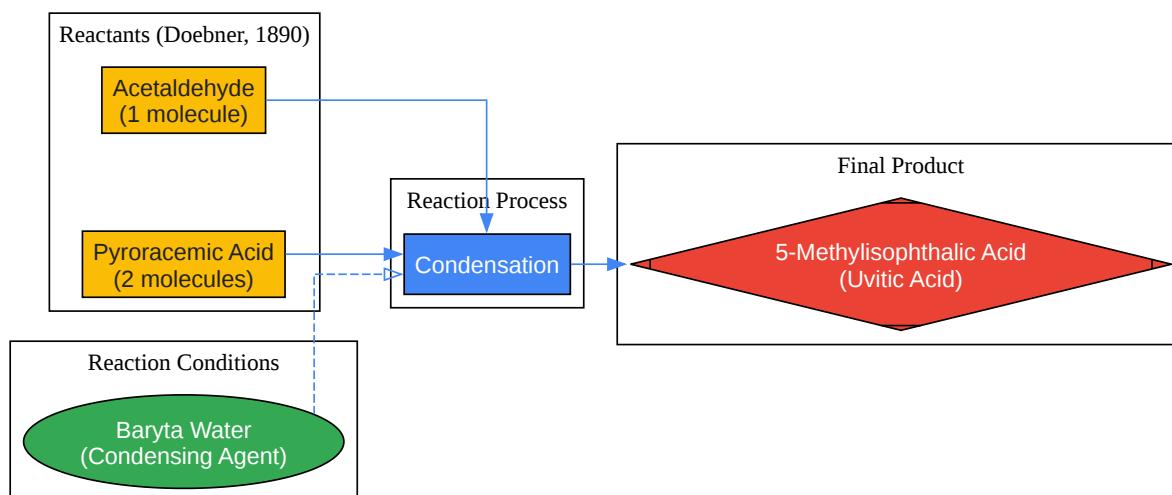
- 5-Methylisophthalonitrile or a suitable m-xylene derivative
- Strong oxidizing agent (e.g., potassium permanganate, nitric acid)

- Controlled reaction conditions (temperature, pressure)

Procedure:

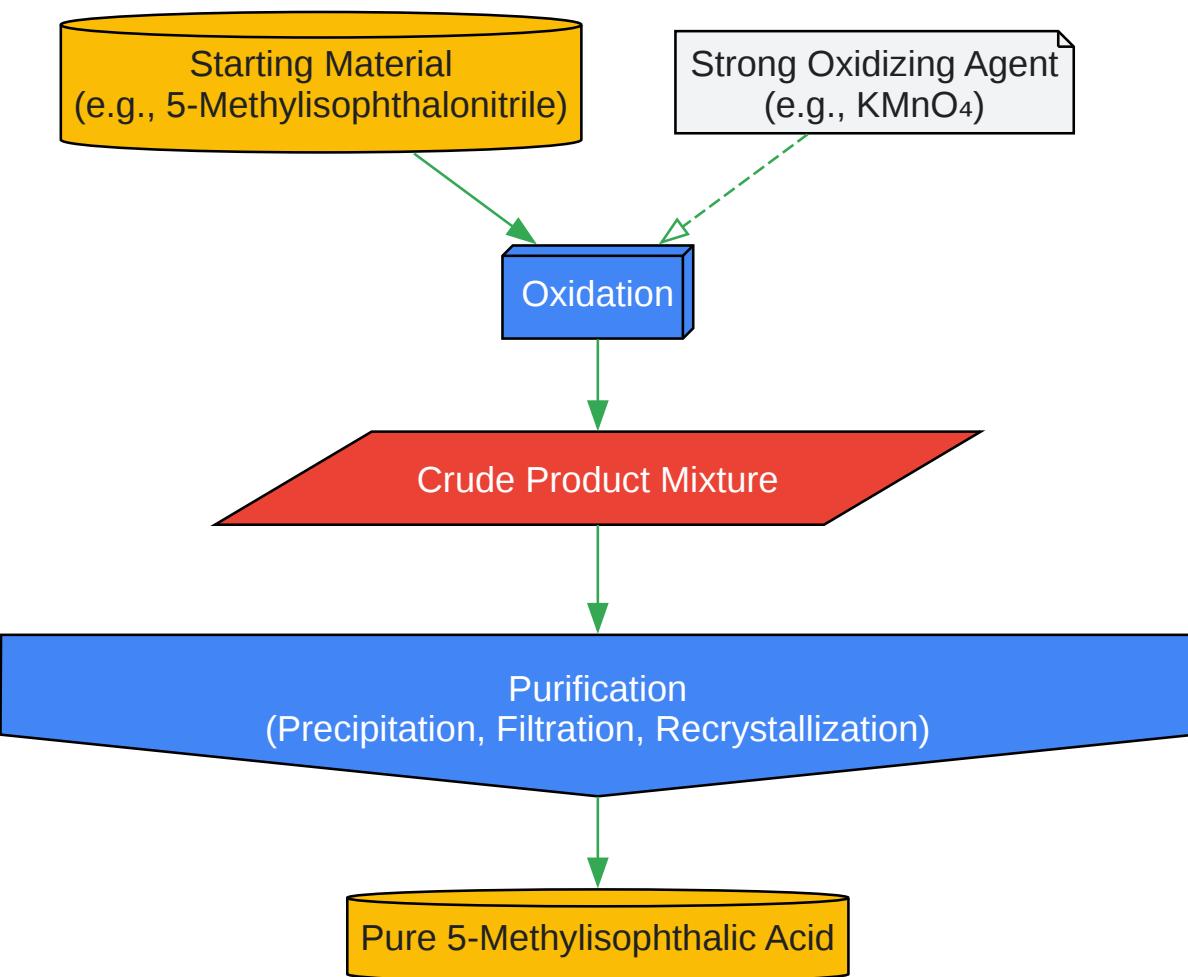
- The starting material (e.g., 5-methylisophthalonitrile) is subjected to oxidation under controlled conditions.
- A strong oxidizing agent is used to convert the methyl and cyano groups (or other precursor groups) into carboxylic acid groups.
- The reaction mixture is then processed to isolate and purify the **5-Methylisophthalic acid**. This may involve precipitation, filtration, and recrystallization steps.

## Visualizations



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Caption: Workflow of Doebner's 1890 synthesis of uvitic acid.



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Caption: Generalized workflow for modern industrial synthesis.

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